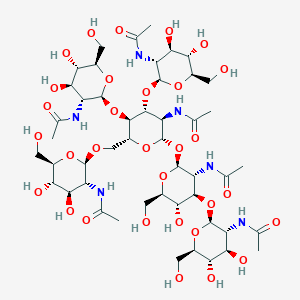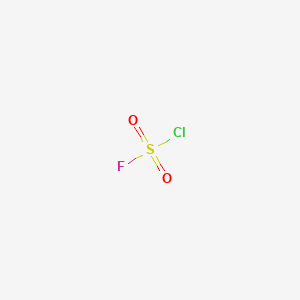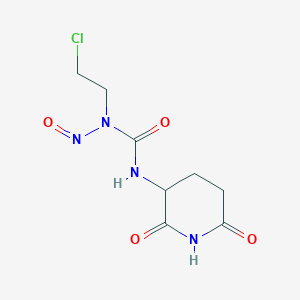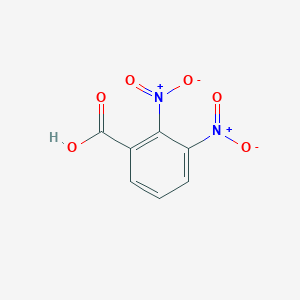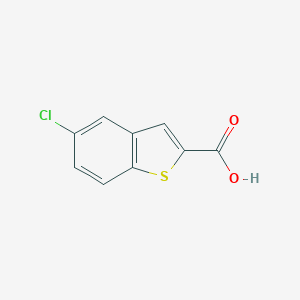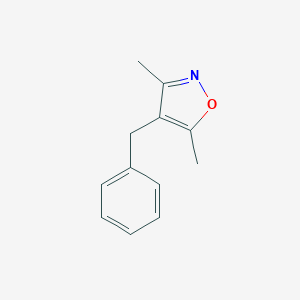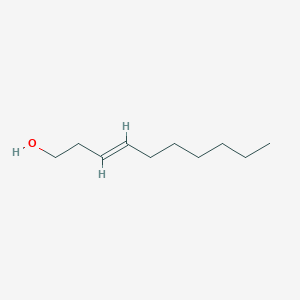![molecular formula C16H14N4O B080388 2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl- CAS No. 13617-67-9](/img/structure/B80388.png)
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl- is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. The compound is commonly referred to as PAPIMPH, and its chemical formula is C17H16N4O.
Scientific Research Applications
PAPIMPH has been extensively studied for its potential applications in various scientific fields. One of the main applications of PAPIMPH is in the field of medicinal chemistry. The compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
PAPIMPH has also been studied for its potential applications in the field of cancer research. The compound has been found to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This suggests that PAPIMPH could be a potential candidate for the development of new anticancer drugs.
Mechanism Of Action
The mechanism of action of PAPIMPH is not fully understood. However, studies have suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. PAPIMPH has also been found to induce apoptosis in cancer cells, suggesting that it may exert its cytotoxic effects by inducing programmed cell death.
Biochemical And Physiological Effects
PAPIMPH has been found to exhibit several biochemical and physiological effects. The compound has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. PAPIMPH has also been found to reduce pain and inflammation in animal models, suggesting that it may be an effective treatment for pain and inflammation in humans.
Advantages And Limitations For Lab Experiments
One of the main advantages of PAPIMPH is its synthetic accessibility. The compound can be synthesized using a simple and efficient method, making it readily available for scientific research. However, one of the limitations of PAPIMPH is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on PAPIMPH. One of the main directions is the development of new drugs for the treatment of pain and inflammation based on the compound's anti-inflammatory and analgesic properties. Another direction is the development of new anticancer drugs based on the compound's cytotoxic activity against cancer cells. Further research is also needed to fully understand the mechanism of action of PAPIMPH and its potential applications in other scientific fields.
Conclusion
In conclusion, PAPIMPH is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. The compound can be synthesized using a simple and efficient method and has been found to exhibit potent anti-inflammatory, analgesic, and cytotoxic properties. While there are some limitations to the use of PAPIMPH in lab experiments, the compound holds promise for the development of new drugs for the treatment of pain, inflammation, and cancer. Further research is needed to fully understand the mechanism of action of PAPIMPH and its potential applications in other scientific fields.
Synthesis Methods
PAPIMPH can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzophenone and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of acetic acid and refluxing the mixture for several hours. The resulting product is then purified using column chromatography to obtain pure PAPIMPH.
properties
CAS RN |
13617-67-9 |
|---|---|
Product Name |
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl- |
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
4-(4-aminophenyl)imino-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H14N4O/c1-11-15(18-13-9-7-12(17)8-10-13)16(21)20(19-11)14-5-3-2-4-6-14/h2-10H,17H2,1H3 |
InChI Key |
KDAHIMLQGYXKLI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N)C3=CC=CC=C3 |
synonyms |
4-[(p-Aminophenyl)imino]-3-methyl-1-phenyl-2-pyrazolin-5-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



